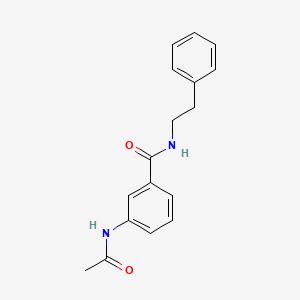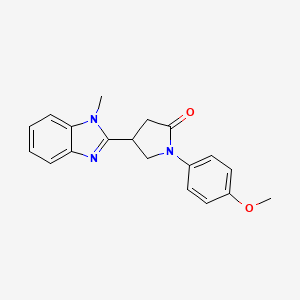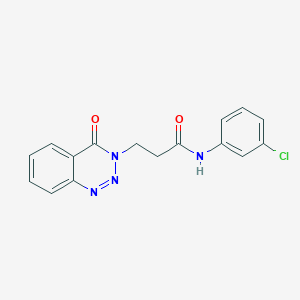![molecular formula C17H21ClN2O2 B4419480 1-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4419480.png)
1-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one, also known as 4'-chloro-α-PVP or 4-Cl-PVP, is a synthetic cathinone that belongs to the pyrrolidinophenone class. It is a designer drug that has been reported to have stimulant and psychoactive effects similar to other cathinones, such as α-PVP. In recent years, it has gained popularity as a recreational drug and has been associated with adverse health effects.
Wirkmechanismus
The mechanism of action of 4-Cl-PVP involves the inhibition of dopamine and norepinephrine reuptake, leading to increased levels of these neurotransmitters in the brain. This results in stimulation of the central nervous system and the release of euphoria, energy, and increased sociability. The exact mechanism of action is not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Cl-PVP include increased heart rate, blood pressure, body temperature, and respiration rate. It also causes pupil dilation, decreased appetite, and increased energy levels. Chronic use of 4-Cl-PVP has been associated with adverse effects, such as anxiety, paranoia, psychosis, and addiction. It has also been linked to cardiovascular and renal toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
4-Cl-PVP has advantages and limitations for lab experiments. Its potent dopamine and norepinephrine transporter inhibition make it a useful tool for studying the role of these neurotransmitters in the brain. However, its psychoactive effects and potential for abuse limit its use in animal and human studies. The purity and stability of the compound can also affect the reproducibility of the results.
Zukünftige Richtungen
For research on 4-Cl-PVP include further investigation of its pharmacological properties and potential therapeutic applications. Studies on its long-term effects and toxicity are also needed to inform public health policies and harm reduction strategies. The development of selective dopamine and norepinephrine transporter inhibitors based on the structure of 4-Cl-PVP may lead to new treatments for psychiatric and neurological disorders.
Wissenschaftliche Forschungsanwendungen
4-Cl-PVP has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been found to act as a potent dopamine transporter blocker and norepinephrine transporter inhibitor, which may contribute to its stimulant effects. It has also been shown to have affinity for the serotonin transporter and sigma receptors. Studies have suggested that 4-Cl-PVP may have potential as a treatment for depression, attention deficit hyperactivity disorder (ADHD), and substance use disorders.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-12-4-2-3-9-19(12)17(22)13-10-16(21)20(11-13)15-7-5-14(18)6-8-15/h5-8,12-13H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDREJOXOYRAPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea](/img/structure/B4419402.png)
![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[4-(trifluoromethyl)benzyl]-3-piperidinol](/img/structure/B4419413.png)




![N-(2-cyanoethyl)-N,1-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4419465.png)
![4-[2-chloro-5-(methylthio)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B4419469.png)
![1-(2-furylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide](/img/structure/B4419483.png)


![3-(cyclopentylcarbonyl)-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4419500.png)
![2-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenol](/img/structure/B4419506.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide](/img/structure/B4419517.png)